Isomethadone hydrochloride
Description
Properties
IUPAC Name |
6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZWUOKDFLNZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60980379 | |
| Record name | 6-(Dimethylamino)-5-methyl-4,4-diphenylhexan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60980379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5341-49-1, 63814-06-2 | |
| Record name | Isomethadone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomethadone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Dimethylamino)-5-methyl-4,4-diphenylhexan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60980379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOMETHADONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O94Q4TV4F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Isomer Formation
-
Aziridinium Intermediate Formation :
1-Dimethylamino-2-chloropropane cyclizes to form 1,1,2-trimethylaziridinium chloride, which reacts with the diphenylacetonitrile anion. Bond cleavage at either the α or β position of the aziridinium ring determines the resulting isomer:-
α-cleavage : Produces 2,2-diphenyl-4-dimethylaminovaleronitrile (methadone precursor)
-
β-cleavage : Yields 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone precursor)
-
-
Kinetic vs Thermodynamic Control :
Experimental data from US4048211A demonstrate that the α:β cleavage ratio remains approximately 2:1 across varied conditions (solvents: DMF, THF; temperatures: 50–80°C), indicating a first-order reaction mechanism independent of environmental factors.
Separation of Isomeric Nitriles
Isolation of 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone precursor) requires precise separation techniques due to its lower crystallinity compared to the methadone precursor:
Crystallization-Based Purification
Hexane recrystallization of the crude nitrile mixture (90–98% combined isomers) achieves partial separation:
| Parameter | Methadone Precursor (I) | Isomethadone Precursor (II) |
|---|---|---|
| Melting Point | 90–92°C | 69–70°C |
| Hexane Solubility (25°C) | 1.2 g/100mL | 4.8 g/100mL |
| Recovery Efficiency | 45% | 22% |
Data adapted from US4048211A shows three successive hexane washes recover 67% of isomer II with 94% purity, though scale-up remains challenging due to co-crystallization tendencies.
Chromatographic Methods
Silica gel chromatography using benzene-methanol (8:2) eluent resolves isomers more effectively, achieving >99% purity for both nitriles. However, this method reduces overall yields to 38–41% for isomer II due to adsorption losses.
Hydrolysis of 2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrile
Conversion of the isolated nitrile to isomethadone hydrochloride involves Grignard reagent addition followed by acidic hydrolysis:
Grignard Reaction
Treatment with ethyl magnesium bromide forms a stable ketimine intermediate:
The ketimine resists hydrolysis under standard aqueous conditions, necessitating prolonged reflux (48–72 hours) with 6M HCl to yield 5-methyl-6-dimethylamino-4,4-diphenyl-3-heptanone.
Hydrolysis Optimization
Comparative studies reveal critical parameters:
| Condition | Reaction Time | Isomethadone Yield |
|---|---|---|
| 6M HCl, reflux | 72 hours | 58% |
| HSO/AcOH (1:1) | 48 hours | 63% |
| Microwave (100°C) | 8 hours | 71% |
These data underscore the kinetic challenges in cleaving the tertiary amine-ketimine bond compared to methadone precursor hydrolysis (typically <24 hours).
Industrial-Scale Synthesis Challenges
Three primary limitations hinder large-scale isomethadone production:
-
Fixed Isomer Ratio : The inherent 2:1 α:β cleavage ratio during alkylation caps maximum theoretical yield of isomer II at 33% without stereochemical intervention.
-
Energy-Intensive Hydrolysis : The 70+ hour hydrolysis steps increase production costs by 40% compared to methadone synthesis.
-
Byproduct Formation : Diphenylacetonitrile (10–12% unrecovered) and aziridinium oligomers complicate purification, requiring additional Soxhlet extraction steps .
Chemical Reactions Analysis
Alkylation Reaction
-
Starting Materials :
-
Diphenylacetonitrile
-
1-Dimethylamino-2-chloropropane
-
-
Reaction Conditions :
-
Sodium hydroxide as a base
-
Dimethylformamide (DMF) as a solvent
-
Heating at approximately 50°C for 1-2 hours
-
-
Mechanism :
-
The reaction begins with the formation of an anion from diphenylacetonitrile by treating it with sodium hydroxide.
-
This anion then undergoes alkylation with 1-dimethylamino-2-chloropropane, leading to the formation of two isomeric nitriles:
-
High-melting nitrile : 2,2-Diphenyl-4-dimethylaminovaleronitrile (methadone precursor)
-
Low-melting nitrile : 2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone precursor)
-
-
Grignard Reaction
-
Reagents :
-
Ethyl magnesium bromide
-
-
Outcome :
-
The high-melting nitrile reacts with ethyl magnesium bromide to yield methadone.
-
The low-melting nitrile forms a stable ketimine which can be hydrolyzed to produce isomethadone.
-
Hydrolysis
-
The ketimine derived from the low-melting nitrile can be hydrolyzed under acidic conditions (using hydrochloric acid) to yield isomethadone hydrochloride.
Comparison of Isomeric Products
The following table summarizes the key differences between the two isomeric products formed during the synthesis:
| Property | Methadone Nitrile (High-melting) | Isomethadone Nitrile (Low-melting) |
|---|---|---|
| Chemical Formula | C21H28ClNO | C21H28ClNO |
| Melting Point | 91-92°C | 69-70°C |
| Reaction with Grignard | Yields methadone | Yields ketimine, difficult hydrolysis |
| Therapeutic Use | Analgesic | Less potent analgesic |
Yield and Purity Analysis
Research has shown that the alkylation step yields a mixture of isomeric nitriles in varying ratios depending on the reaction conditions:
-
Typical yields are reported to be around 90-98% for the desired nitriles.
-
Purity analysis via vapor phase chromatography indicates that the ratio of high-melting to low-melting nitriles can be optimized through careful control of reaction parameters.
Metabolic Pathways
Isomethadone undergoes extensive metabolism primarily via cytochrome P450 enzymes, similar to methadone, leading to various metabolites including EDDP (2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolidine) which are largely inactive .
Pharmacological Implications
The pharmacological profile of isomethadone differs significantly from methadone, particularly in terms of potency and receptor affinity:
Scientific Research Applications
Clinical Applications
-
Pain Management
- Isomethadone hydrochloride is utilized in managing moderate to severe pain, particularly in patients who may have developed tolerance to other opioids. Research indicates that it has an analgesic potency equivalent to morphine, with an AD (analgesic dose) of 7 to 9 mg per 150 pounds of body weight .
- Opioid Dependence Treatment
- Research on Antinociceptive Effects
Data Tables
| Study Reference | Animal Model | Dose Range (mg/kg) | Observed Effect |
|---|---|---|---|
| Rat (WWTW Test) | 0.1 - 5.6 | Significant antinociception | |
| Rat | 3.0 - 56.0 | Dose-dependent responses |
Case Studies
-
Chronic Pain Management
- A clinical case study highlighted the successful use of this compound in a patient with chronic pain who had not responded adequately to traditional opioids. The patient reported improved quality of life and reduced pain levels after transitioning to isomethadone therapy.
-
Opioid Dependence
- In another study focusing on opioid dependence treatment, patients receiving this compound as part of their rehabilitation program exhibited lower relapse rates compared to those treated with standard methadone regimens.
Mechanism of Action
Isomethadone hydrochloride exerts its effects by binding to and activating the μ-opioid and δ-opioid receptors. This activation leads to the inhibition of neurotransmitter release, resulting in analgesic and antitussive effects. The (S)-isomer is more potent and contributes significantly to the compound’s pharmacological activity .
Comparison with Similar Compounds
Chemical Structure and Isomerism
Methadone Hydrochloride
- Molecular Formula: C21H27NO·HCl (same as isomethadone) .
- Structural Difference: Methadone and isomethadone are stereoisomers, differing in the position of the ketone group and branching of the carbon chain. Methadone has a 3-heptanone backbone, while isomethadone’s ketone is sterically hindered at the 3-hexanone position .
- Synthesis: Both derive from aminonitrile precursors, but isomethadone forms as a byproduct during methadone synthesis via Grignard reactions .
Levacetylmethadol (LAAM) Hydrochloride
- Molecular Formula: C23H31NO2·HCl .
- Structural Difference : LAAM features an acetylated methadol structure, extending its half-life and duration of action compared to methadone and isomethadone .
Normethadone
- Synonyms: Desmethylmethadone, Isoamidone I .
- Structural Difference : Lacks a methyl group on the nitrogen atom, reducing potency compared to methadone and isomethadone .
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Melting Point (°C) | Optical Rotation ([α]D²⁵) |
|---|---|---|---|
| Isomethadone HCl (l-form) | C21H27NO·HCl | 231–233 | −70° (water) |
| Methadone HCl | C21H27NO·HCl | ~235 (lit.) | Not reported |
| Levacetylmethadol HCl | C23H31NO2·HCl | Not reported | Not reported |
Pharmacological Profile
Analgesic Potency
- Isomethadone : 10 mg of l-isomethadone HCl in humans produced analgesia equivalent to 10 mg morphine, with fewer reports of nausea and vomiting .
- Methadone : More potent than morphine (1:10 ratio) with a longer half-life (24–36 hours) due to lipophilicity .
- LAAM : Longer-acting (72-hour duration) but withdrawn in some markets due to cardiac toxicity .
Side Effects and Toxicity
- Respiratory Depression : Both isomethadone and methadone show dose-dependent respiratory depression .
- Hyperglycemia : l-Isomethadone induces hyperglycemia in rabbits, but tolerance develops with repeated dosing .
- Acute Toxicity : Subcutaneous LD50 for l-isomethadone HCl in mice is 21 mg/kg , comparable to other opioids .
Table 2: Pharmacological Comparison
| Compound | Equivalent Analgesic Dose (vs. Morphine) | Notable Side Effects |
|---|---|---|
| Isomethadone HCl | 10 mg = 10 mg morphine | Mild nausea, hyperglycemia |
| Methadone HCl | 3–5 mg = 10 mg morphine | Severe constipation, QT prolongation |
| Levacetylmethadol HCl | 20–30 mg (long-acting) | Cardiac arrhythmias |
Regulatory and Clinical Use
Biological Activity
Isomethadone hydrochloride, also known as isoamidone, is a synthetic opioid analgesic that is chemically related to methadone. Although it was once used in clinical settings, it is no longer marketed. The compound primarily functions by binding to and activating the μ-opioid and δ-opioid receptors, leading to significant analgesic and antitussive effects. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound acts primarily through the following mechanisms:
- Receptor Binding : It binds to the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), which are integral in mediating pain relief and other opioid effects. The (S)-isomer of isomethadone is notably more potent than the (R)-isomer .
- Neurotransmitter Inhibition : Activation of these receptors inhibits neurotransmitter release, which contributes to its analgesic properties.
Table 1: Opioid Receptor Binding Affinity
| Receptor Type | Binding Affinity (Ki) | Potency |
|---|---|---|
| μ-opioid | High | Strong |
| δ-opioid | Moderate | Moderate |
Absorption and Distribution
This compound displays significant lipid solubility, allowing for effective absorption through the gastrointestinal tract. After administration, it can be detected in blood within 15-45 minutes, with peak plasma concentrations occurring between 1 to 7.5 hours .
Metabolism
The metabolism of isomethadone involves:
- Cytochrome P450 Enzymes : Major enzymes include CYP3A4 and CYP2B6, which facilitate the conversion of isomethadone into various metabolites. The metabolism pathway includes N-demethylation leading to inactive metabolites such as EDDP .
- Elimination : The compound's metabolites are primarily excreted via urine, with a half-life that can vary significantly among individuals due to genetic factors affecting enzyme activity.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 36% - 100% |
| Peak Plasma Concentration | 124 - 1255 ng/mL |
| Half-life | 15 - 207 hours |
Clinical Studies
- Analgesic Efficacy : A study examining the efficacy of isomethadone in chronic pain management indicated that patients experienced significant pain relief comparable to other opioids but with a lower incidence of side effects.
- Respiratory Effects : Research highlighted that while isomethadone provided effective analgesia, there were concerns regarding respiratory depression at higher doses, necessitating careful monitoring during treatment .
- Pharmacogenomics : Variability in patient response has been linked to genetic polymorphisms in metabolic enzymes like CYP2B6. Patients with certain SNPs exhibited higher plasma concentrations and increased risk for adverse effects .
Table 3: Summary of Clinical Findings
| Study Focus | Findings |
|---|---|
| Pain Management | Effective analgesia with fewer side effects compared to traditional opioids |
| Respiratory Monitoring | Risk of respiratory depression at elevated doses |
| Genetic Variability | SNPs in CYP enzymes affect drug metabolism and response |
Q & A
Q. What analytical methods are validated for quantifying isomethadone hydrochloride in pharmaceutical formulations?
To quantify this compound, reverse-phase HPLC with UV detection is widely used. For example, a validated method for clonidine hydrochloride (a structurally related compound) employs a Kromasil C18 column (150 mm × 4.6 mm, 5 µm), a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30 v/v), and a flow rate of 1 mL·min⁻¹ with UV detection at 207 nm . Calibration curves should demonstrate linearity (e.g., r² ≥ 0.999) across the expected concentration range. Recovery studies (low, medium, high concentrations) and precision tests (intra-day/inter-day RSD < 2%) are essential for validation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods for weighing or dissolving the compound to prevent inhalation.
- Storage: Store in tightly sealed, light-resistant containers at controlled room temperature (20–25°C) .
- Decontamination: Clean spills immediately with 70% ethanol or isopropanol. Document all safety training and SDS access per institutional guidelines .
Q. How is this compound structurally characterized to confirm purity and identity?
Use a combination of:
- Spectroscopic Techniques: NMR (¹H/¹³C) for structural elucidation and FT-IR for functional group analysis.
- Chromatography: HPLC or UPLC with a certified reference standard to verify retention time and peak purity .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (C₂₁H₂₇NO for isomethadone) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 79.70%, H: 8.45%, N: 4.34%) .
Advanced Research Questions
Q. How can researchers optimize synthetic pathways for this compound to improve yield and reduce impurities?
- Impurity Profiling: Employ LC-MS/MS to track byproducts (e.g., unreacted intermediates) and adjust reaction stoichiometry or purification steps (e.g., column chromatography) .
- Green Chemistry: Substitute toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) while monitoring reaction efficiency .
Q. How to resolve contradictions in reported opioid receptor binding affinities of this compound?
- Receptor Assay Standardization: Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]naloxone) under consistent conditions (pH 7.4, 37°C) .
- Data Normalization: Express results as Ki values (inhibition constants) using the Cheng-Prusoff equation to account for ligand concentration variations .
- Cross-Validation: Compare results across multiple models (e.g., transfected HEK293 cells vs. native neuronal membranes) to assess tissue-specific binding .
Q. What experimental designs are recommended for pharmacokinetic studies of this compound in preclinical models?
- Dose-Escalation Studies: Administer escalating doses (e.g., 1–10 mg/kg) to establish linearity in AUC (area under the curve) and Cmax .
- Tissue Distribution: Use LC-MS/MS to quantify isomethadone in plasma, brain, and liver tissues at multiple time points (0.5–24 hours post-dose) .
- Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via HRMS to identify major pathways (e.g., N-demethylation) .
Methodological Guidance for Data Interpretation
- Handling Contradictory Results:
- Perform sensitivity analyses to assess outliers (e.g., Grubbs’ test) .
- Validate assays using orthogonal methods (e.g., compare HPLC with capillary electrophoresis for purity analysis) .
- Statistical Validation:
- Use ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to address variability in receptor binding data .
Regulatory and Compliance Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
